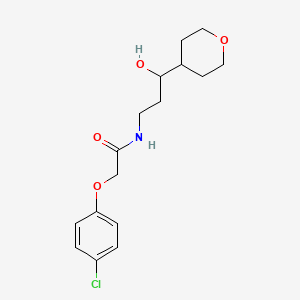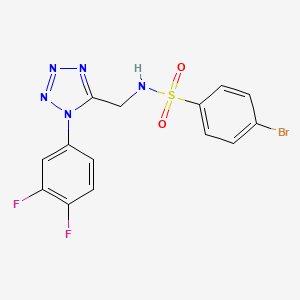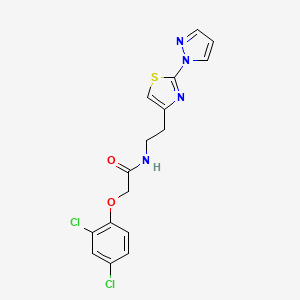
5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is 233.22 . The IUPAC name is this compound . The InChI code is 1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17) .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is room temperature .科学的研究の応用
Catalytic Applications
Metal-Organic Frameworks (MOFs) synthesized with pyridyl-based isophthalic acid derivatives have shown significant potential as catalysts in various chemical reactions. These frameworks are utilized for the solvent-free microwave-assisted peroxidative oxidation of alcohols and the catalysis of the Henry reaction, demonstrating the versatility of isophthalic acid derivatives in facilitating chemical transformations (Karmakar et al., 2016).
Luminescent Properties
Isophthalic acid derivatives, when integrated into lanthanide organic frameworks, exhibit tunable luminescence. This property is leveraged in the development of materials with potential applications in optical devices and sensors. The ability to adjust the luminescence by varying the composition of the frameworks suggests a promising avenue for creating custom luminescent materials (Qipeng Li & S. Du, 2015).
Gas Adsorption and Separation
MOFs constructed with isophthalic acid derivatives demonstrate highly selective CO2 adsorption capabilities. These materials are promising for applications in gas separation and storage, highlighting the importance of structural design in creating efficient adsorption sites (Qian Wang et al., 2017).
Magnetic and Optical Activities
Coordination polymers based on isophthalic acid derivatives have been studied for their magnetic and optical properties. These materials present opportunities for use in magnetic storage devices and optoelectronic applications, showcasing the functional versatility of isophthalic acid derivatives in material science (Musheer Ahmad et al., 2012).
Sensing Applications
Isophthalic acid-based coordination polymers have been explored for their sensing capabilities, particularly for the detection of nitrobenzene. This application is crucial for environmental monitoring and the development of sensitive, selective sensors for hazardous substances (Yan-Ning Wang et al., 2015).
作用機序
Target of Action
It’s known that compounds with a similar structure, such as maleimides, are often used to target thiol groups in biomolecules . This suggests that the compound may interact with proteins or other biomolecules containing thiol groups.
Mode of Action
The mode of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is likely based on its ability to form covalent bonds with thiol groups. The maleimide group in the compound can react with a thiol group to form a stable covalent bond . This reaction enables the connection of the compound with a biomolecule containing a thiol group, potentially altering the function or activity of the biomolecule.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the reactivity of the maleimide group with thiol groups is known to be pH-dependent .
特性
IUPAC Name |
5-(2,5-dihydropyrrol-1-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKBCBDSYYLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
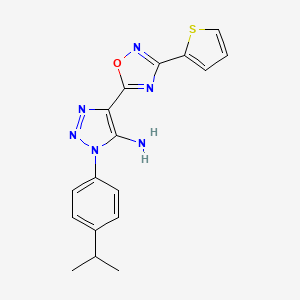
![[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate](/img/structure/B2434107.png)

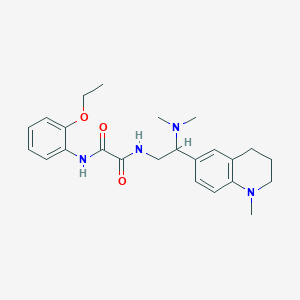



![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)
